4-Fluoro-2-(trifluoromethyl)benzaldehyde

Catalog No.
S708378
CAS No.
90176-80-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS Number

90176-80-0

Product Name

4-Fluoro-2-(trifluoromethyl)benzaldehyde

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Synthesis and Characterization:

-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde, known for its unique chemical structure with both fluorine and trifluoromethyl groups. Researchers have developed various methods for its synthesis, including:

  • Palladium-catalyzed cross-coupling reactions
  • Vilsmeier-Haaf formylation

These methods allow for the production of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with high purity, which is essential for its various applications in scientific research.

Applications in Organic Synthesis:

The presence of the reactive aldehyde group and the electron-withdrawing fluorine and trifluoromethyl substituents make 4-Fluoro-2-(trifluoromethyl)benzaldehyde a valuable building block in organic synthesis. Researchers have utilized it for the preparation of various complex molecules, including:

  • Pharmaceuticals
  • Agrochemicals
  • Advanced materials

Its unique reactivity allows for diverse transformations, making it a versatile tool for synthetic chemists.

Potential Applications in Medicinal Chemistry:

The combination of the electron-withdrawing groups and the aldehyde functionality makes 4-Fluoro-2-(trifluoromethyl)benzaldehyde a potential candidate for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:

  • Antibacterial agents
  • Anticancer agents

4-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H4F4OC_8H_4F_4O, and it has a molecular weight of approximately 192.11 g/mol. The compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and biological activity.

Typical of aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Research indicates that 4-Fluoro-2-(trifluoromethyl)benzaldehyde may possess significant biological activities. It has been studied for its potential anti-inflammatory properties, particularly in neuroinflammation models. The structural characteristics imparted by the fluorine atoms may enhance its interaction with biological targets, potentially leading to more potent therapeutic effects compared to non-fluorinated analogs .

Several methods have been developed for synthesizing 4-Fluoro-2-(trifluoromethyl)benzaldehyde:

  • Selective Fluorination: This involves the fluorination of 2-(trifluoromethyl)toluene under specific conditions using antimony halides as catalysts, followed by hydrolysis to yield the aldehyde .
  • Oxidation of Alcohol Precursors: Starting from corresponding alcohols, oxidation can be performed using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of this compound from simpler precursors through controlled conditions.

4-Fluoro-2-(trifluoromethyl)benzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals that require specific reactivity patterns.
  • Material Science: Its properties make it suitable for use in creating specialized materials with desired characteristics.

Studies have indicated that 4-Fluoro-2-(trifluoromethyl)benzaldehyde interacts effectively with various biomolecules, enhancing its potential as a pharmaceutical agent. The presence of fluorine atoms increases lipophilicity, which may improve membrane permeability and bioavailability . Interaction studies have shown promising results in models assessing neuroinflammatory responses, suggesting its utility in treating related conditions.

Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsSimilarity Score
2-Fluoro-4-(trifluoromethyl)benzaldehydeFluorine at position 2; trifluoromethyl at position 40.98
3-Fluoro-5-(trifluoromethyl)benzaldehydeFluorine at position 3; trifluoromethyl at position 50.95
4-Fluoro-3-(trifluoromethyl)benzaldehydeFluorine at position 4; trifluoromethyl at position 30.93
2-Fluoro-3-(trifluoromethyl)benzaldehydeFluorine at position 2; trifluoromethyl at position 30.89

The uniqueness of 4-Fluoro-2-(trifluoromethyl)benzaldehyde lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these similar compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.65%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types